molecular formula C12H18BrNO4S B3006260 4-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzenesulfonamide CAS No. 1915478-90-8

4-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzenesulfonamide

Cat. No.: B3006260
CAS No.: 1915478-90-8
M. Wt: 352.24
InChI Key: FLCWBWULSBTMMM-UHFFFAOYSA-N
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Description

4-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative of interest in medicinal chemistry and biochemical research. Benzenesulfonamide scaffolds are extensively investigated for their ability to act as potent inhibitors of various enzymes, including carbonic anhydrases . The specific bromo and alkoxy substitutions on this molecule are strategic, as such modifications are known to influence the compound's electronic properties, lipophilicity, and binding affinity to biological targets, which can be critical for optimizing potency and selectivity . This compound is provided for research applications only. Researchers may explore its potential as a key intermediate in organic synthesis or as a candidate for developing novel therapeutic agents. Its structure suggests potential utility in studies targeting oxidative phosphorylation (OXPHOS) or as a starting point for structure-activity relationship (SAR) studies in drug discovery campaigns. As with many compounds in this class, it may also be evaluated for antimicrobial or anticancer properties in in vitro settings . Handling Note: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet and handle the compound using appropriate personal protective equipment.

Properties

IUPAC Name

4-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO4S/c1-12(15,7-8-18-2)9-14-19(16,17)11-5-3-10(13)4-6-11/h3-6,14-15H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCWBWULSBTMMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC)(CNS(=O)(=O)C1=CC=C(C=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzenesulfonyl chloride and 2-hydroxy-4-methoxy-2-methylbutylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, usually in the presence of a base like triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of the corresponding hydrogenated compound.

    Substitution: Formation of substituted benzenesulfonamide derivatives.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of 4-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzenesulfonamide typically involves the reaction of brominated aromatic compounds with appropriate amines and sulfonyl chlorides. The structural characterization is often performed using techniques such as X-ray crystallography, which provides insights into the compound's molecular geometry and interactions.

Key Structural Features

  • Molecular Formula : C15H20BrNO3S
  • Crystallographic Data : The compound exhibits a triclinic structure with specific angles and dimensions that influence its reactivity and interactions with biological targets.

Biological Activities

Recent research has highlighted the significant biological activities of this compound, particularly its potential as an anticancer agent and antimicrobial compound.

Anticancer Activity

Studies have shown that certain derivatives of benzenesulfonamides exhibit selective inhibition against cancer cell lines, including:

  • Triple-Negative Breast Cancer (TNBC) : Compounds derived from this sulfonamide have demonstrated significant inhibitory effects on TNBC cell lines (e.g., MDA-MB-231) with IC50 values ranging from 1.52 to 6.31 μM. The selectivity ratio against normal cell lines was noted to be as high as 17.5 times .
  • Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis in cancer cells, as evidenced by increased annexin V-FITC positivity in treated cells .

Antimicrobial Activity

The compound also shows promising antibacterial properties:

  • Inhibition of Bacterial Growth : Derivatives like 4e, 4g, and 4h have shown significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae at concentrations around 50 μg/mL .
  • Anti-Biofilm Activity : These compounds have also exhibited potential in inhibiting biofilm formation, which is critical in managing chronic bacterial infections.

Pharmacokinetic Properties

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies indicate that these sulfonamide derivatives possess favorable pharmacokinetic profiles, suggesting their viability for further development as therapeutic agents .

Case Studies

Several case studies have been documented regarding the applications of this compound:

  • Case Study on Breast Cancer Treatment :
    • A study evaluated the anti-proliferative effects of various sulfonamide derivatives on breast cancer cell lines. The most active compound showed a significant increase in apoptosis markers compared to controls.
    • Results indicated a promising pathway for developing targeted therapies for TNBC using these compounds.
  • Case Study on Antibacterial Efficacy :
    • Research focused on the antibacterial properties of sulfonamide derivatives against clinical isolates. The findings underscored their potential role in treating resistant bacterial strains due to their dual action against both bacterial growth and biofilm formation.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide moiety can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes in microorganisms, leading to their growth inhibition or death. Additionally, the compound’s functional groups may interact with other biological targets, contributing to its overall biological activity.

Comparison with Similar Compounds

Alkyl Chain Variations

  • 4-Bromo-N-(propylcarbamoyl)benzenesulfonamide (Bromopropamide): This compound (C₁₀H₁₃BrN₂O₃S) features a propylcarbamoyl group. Its crystal structure reveals infinite N–H⋯O hydrogen-bonded chains along the b-axis, with key interactions at distances of 1.94–2.79 Å .
  • 4-Bromo-N-(3-(4-hydroxybutyl)-4-methoxynaphthalen-1-yl)benzenesulfonamide :
    The naphthalene moiety introduces aromatic stacking interactions, while the hydroxybutyl group enhances hydrophilicity. Synthesized in 49% yield, this compound highlights the impact of extended aromatic systems on synthetic complexity and biological targeting .

Aromatic Substituents

  • 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide :
    The U-shaped geometry of this derivative (dihedral angle: 41.17° between benzene rings) contrasts with the more planar 4-bromo-N-(4-nitrophenyl) analog (dihedral angle: 32.6°). Fluorine substituents increase electronegativity, influencing intermolecular interactions like C–H⋯F contacts .

  • 4-Bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide :
    With dual bromine and nitro groups, this compound (C₁₂H₈Br₂N₂O₄S) exhibits enhanced steric bulk and electron-withdrawing effects, which may alter reactivity in substitution reactions .

Heterocyclic Derivatives

  • 4-Bromo-N-[(E)-(2-methyl-1H-indol-3-yl)methyleneamino]benzenesulfonamide: The indole moiety enables π-π stacking and hydrogen bonding, contributing to its role as a sphingomyelinase D inhibitor (IC₅₀ < 20 μM) . This contrasts with the target compound’s aliphatic chain, suggesting divergent biological targets.

Physicochemical and Crystallographic Properties

Compound Substituent Dihedral Angle (°) Key Interactions Biological Activity Reference
4-Bromo-N-(4-fluorophenyl) 4-Fluorophenyl 41.17 N–H⋯O, C–H⋯F Not reported
4-Bromo-N-(4-nitrophenyl) 4-Nitrophenyl 32.6 N–H⋯O (nitro) Enzyme inhibition
4-Bromo-N-(propylcarbamoyl) Propylcarbamoyl N/A Infinite N–H⋯O chains Antidiabetic (potential)
Target Compound 2-Hydroxy-4-methoxy-2-methylbutyl N/A Predicted O–H⋯O/N–H⋯O Hypothesized anti-inflammatory N/A

Biological Activity

4-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzenesulfonamide is a sulfonamide compound characterized by its unique functional groups, including a bromine atom, hydroxy group, and methoxy group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12H18BrNO4S
  • Molecular Weight : 353.25 g/mol

The presence of the hydroxy and methoxy groups enhances its reactivity and solubility, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its ability to mimic para-aminobenzoic acid (PABA), which is essential for folate synthesis in bacteria. By inhibiting enzymes involved in this pathway, the compound can disrupt microbial growth. Additionally, the sulfonamide moiety may interact with other biological targets, contributing to its overall pharmacological profile.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves competitive inhibition of dihydropteroate synthase, an enzyme critical for folate biosynthesis.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it may reduce the production of pro-inflammatory cytokines, thereby mitigating inflammatory responses in cellular models. This activity is particularly relevant in the context of chronic inflammatory diseases.

Case Studies and Research Findings

  • In Vitro Studies : A study conducted on bacterial strains demonstrated that the compound effectively inhibited growth at concentrations as low as 10 µg/mL, showcasing its potential as a therapeutic agent against infections caused by resistant strains .
  • Pharmacokinetics : Research utilizing multi-spectroscopic techniques has provided insights into the binding interactions between the compound and human serum albumin (HSA). The binding constant was found to be moderate to strong, indicating favorable pharmacokinetic properties that could enhance its therapeutic efficacy .
  • Toxicological Assessment : Preliminary assessments revealed no mutagenicity associated with the compound; however, potential hepatotoxicity was noted at higher concentrations. These findings underscore the importance of further toxicological evaluations to establish safety profiles .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialInhibits growth of Gram-positive and Gram-negative bacteria at 10 µg/mL
Anti-inflammatoryReduces pro-inflammatory cytokine production
PharmacokineticsModerate binding affinity to HSA
ToxicityPotential hepatotoxicity at high concentrations

Q & A

Q. How to analyze pharmacokinetic properties using in vitro models?

  • Methodological Answer:
  • Permeability : Caco-2 cell monolayers assess intestinal absorption.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS.
  • Plasma Protein Binding : Ultrafiltration or equilibrium dialysis.
    Cross-species comparisons (e.g., mouse vs. human microsomes) predict in vivo behavior .

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